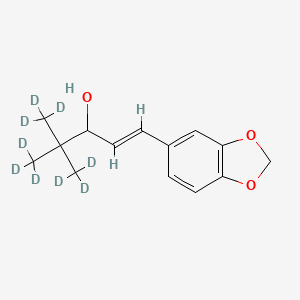
Thiouric Acid-13C3 Sodium Salt Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiouric Acid-13C3 Sodium Salt Dihydrate is a labeled metabolite of Azathioprine . It is used for research purposes and has a molecular weight of 245.17 and a molecular formula of C2(13C)3H7N4NaO4S .
Molecular Structure Analysis
The molecular formula of Thiouric Acid-13C3 Sodium Salt Dihydrate is C2(13C)3H7N4NaO4S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S). The presence of 13C in the formula suggests that it is a carbon-13 labeled compound.Physical And Chemical Properties Analysis
Thiouric Acid-13C3 Sodium Salt Dihydrate is a tan solid . It is soluble in DMSO and water . It has a melting point of over 300°C (dec.) .Mechanism of Action
Safety and Hazards
Thiouric Acid-13C3 Sodium Salt Dihydrate is for research use only and not intended for diagnostic or therapeutic use . It’s considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also suspected of causing cancer .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Thiouric Acid-13C3 Sodium Salt Dihydrate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "13C3-Urea", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium carbonate", "Deionized water" ], "Reaction": [ "Step 1: Dissolve 13C3-urea and thiourea in deionized water and heat the mixture to 60-70°C.", "Step 2: Slowly add sodium hydroxide to the mixture while stirring until the pH reaches 10-11.", "Step 3: Add hydrochloric acid dropwise to the mixture until the pH reaches 6-7.", "Step 4: Add sodium nitrite to the mixture and stir for 30 minutes.", "Step 5: Add sodium carbonate to the mixture until the pH reaches 8-9.", "Step 6: Filter the mixture to remove any solids.", "Step 7: Concentrate the filtrate under reduced pressure.", "Step 8: Add deionized water to the concentrate and stir until a solid precipitate forms.", "Step 9: Filter the solid and wash with deionized water.", "Step 10: Dry the solid under reduced pressure to obtain Thiouric Acid-13C3 Sodium Salt Dihydrate." ] } | |
CAS RN |
1330823-16-9 |
Product Name |
Thiouric Acid-13C3 Sodium Salt Dihydrate |
Molecular Formula |
C₂¹³C₃H₇N₄NaO₄S |
Molecular Weight |
245.17 |
synonyms |
7,9-Dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione-13C3 Sodium Salt Dihydrate; 6-Thio-uric Acid-13C3 Sodium Dihydrate; 2,8-Dihydroxy-6-mercaptopurine-13C3 Sodium Dihydrate; 6-Thiouric Acid-13C3 Sodium Dihydrate; NSC 46380-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)







